[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Attachment of the phenoxymethyl group: This step involves the reaction of the pyrazole intermediate with a phenoxymethyl halide under basic conditions.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting an appropriate diamine with a dihaloalkane.
Coupling of the piperazine and pyrazole intermediates: This step involves the reaction of the piperazine intermediate with the pyrazole intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3,4-dichlorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}morpholine: A similar compound with a morpholine ring instead of a piperazine ring.
Uniqueness
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-[1-(phenoxymethyl)pyrazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c23-19-7-6-17(14-20(19)24)15-26-10-12-27(13-11-26)22(29)21-8-9-28(25-21)16-30-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCEBPCGCATFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=NN(C=C3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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